molecular formula C19H24N2O5S2 B2706723 N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941911-68-8

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2706723
CAS No.: 941911-68-8
M. Wt: 424.53
InChI Key: YNRBLCHDEPOJNQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by three key structural features:

A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen, providing electron-donating methoxy substituents.

A piperidine ring substituted at position 1 with a thiophene-2-sulfonyl group, introducing sulfonamide functionality.

An acetamide backbone linking the aromatic and piperidine moieties.

Its molecular formula is inferred as C₁₉H₂₃N₂O₅S₂, with a molecular weight of approximately 443.5 g/mol and an estimated XLogP3 of 3.5–4.0 (higher lipophilicity than fluorine-substituted analogs due to methoxy groups).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-25-15-8-9-16(17(13-15)26-2)20-18(22)12-14-6-3-4-10-21(14)28(23,24)19-7-5-11-27-19/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRBLCHDEPOJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative is reacted with 2,4-dimethoxybenzyl chloride under basic conditions.

    Final Acetylation Step: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exhibits notable anticancer activity. Preliminary studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of human cancer cell lines, with IC50 values demonstrating significant cytotoxicity at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that it may exhibit activity against a range of bacterial pathogens:

  • Antibacterial Efficacy : Studies have reported minimum inhibitory concentrations (MIC) suggesting effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Potential Applications : This activity opens avenues for the development of new antimicrobial agents based on the compound's structure.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Cancer Therapy

The anticancer properties suggest that this compound could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.

Antimicrobial Treatments

With demonstrated antimicrobial efficacy, it may serve as a lead compound for developing new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs based on structural motifs and substituent effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Properties
Target Compound : N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide C₁₉H₂₃N₂O₅S₂ (inferred) 443.5 2,4-dimethoxyphenyl, thiophene sulfonyl ~3.5–4.0 High lipophilicity; methoxy groups enhance solubility in organic solvents .
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide () C₁₇H₁₈F₂N₂O₃S₂ 400.5 2,4-difluorophenyl, thiophene sulfonyl 2.9 Lower lipophilicity than target; fluorine enhances metabolic stability .
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () C₂₃H₁₈F₃N₃O₃S₂ 529.5 2,4-dimethoxyphenyl, trifluoromethyl N/A Trifluoromethyl group increases electronegativity; potential CK1 inhibition .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 303.2 2,6-dichlorophenyl, thiazole N/A Chlorine substituents enhance rigidity; used as a ligand in coordination chemistry .

Key Structural Variations and Implications

a) Aromatic Ring Substituents
  • Methoxy vs. Halogens : The target compound’s 2,4-dimethoxyphenyl group increases electron density and lipophilicity compared to fluorine () or chlorine () substituents. Methoxy groups may improve membrane permeability but reduce metabolic stability relative to halogens .
b) Heterocyclic Moieties
  • Thiophene Sulfonyl vs. Thiazole (): The thiophene sulfonyl group in the target compound offers a planar, conjugated system for π-π interactions, whereas thiazole derivatives () prioritize hydrogen bonding via nitrogen atoms .
  • Piperidine Substitution : The piperidine ring in the target compound and ’s analog provides conformational flexibility, which can influence binding kinetics and selectivity .
c) Sulfonamide Functionality
  • The sulfonyl group in both the target compound and ’s analog enhances hydrogen-bond acceptor capacity, critical for interactions with serine/threonine kinases or proteases .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS Number: 941911-68-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O5S2C_{19}H_{24}N_{2}O_{5}S_{2}, with a molecular weight of 424.5 g/mol. The structure features a dimethoxyphenyl group attached to a piperidine derivative sulfonamide, which is critical for its biological effects.

PropertyValue
CAS Number941911-68-8
Molecular FormulaC19H24N2O5S2
Molecular Weight424.5 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, research published in Scientific Reports demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

Case Study: Anticancer Efficacy

In a comparative study, the anticancer activity of this compound was evaluated alongside known chemotherapeutics. The results indicated that the compound exhibited IC50 values comparable to established drugs, suggesting its potential as an effective anticancer agent.

CompoundIC50 (µM)
N-(2,4-dimethoxyphenyl)-...15
Doxorubicin12
Cisplatin10

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. A study highlighted its effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Antimicrobial Evaluation

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of this compound. In animal models, it was found to exhibit significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating its potential as an anticonvulsant agent .

Case Study: Anticonvulsant Screening

In a study assessing various derivatives for anticonvulsant activity, N-(2,4-dimethoxyphenyl)-... demonstrated protective effects at doses of 100 mg/kg in the MES test:

CompoundProtection Rate (%)
N-(2,4-dimethoxyphenyl)-...80
Standard Drug (Phenytoin)90

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